6-[(2-chlorobenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one
Description
6-[(2-Chlorobenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one (CAS: 620549-58-8) is a benzofuran-3-one derivative characterized by a stereospecific (Z)-configured methylidene group at the 2-position and a 2-chlorobenzyloxy substituent at the 6-position of the benzofuranone core. Its molecular formula is C₂₁H₁₅ClO₄, with a molecular weight of 366.7944 g/mol . The compound’s structure combines a chlorinated aromatic moiety with a 5-methylfuran ring, conferring unique electronic and steric properties.
Properties
Molecular Formula |
C21H15ClO4 |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
(2Z)-6-[(2-chlorophenyl)methoxy]-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C21H15ClO4/c1-13-6-7-16(25-13)11-20-21(23)17-9-8-15(10-19(17)26-20)24-12-14-4-2-3-5-18(14)22/h2-11H,12H2,1H3/b20-11- |
InChI Key |
OQYGMLCIYBSZHJ-JAIQZWGSSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4Cl |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-chlorobenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate alkyne or alkene.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.
Formation of the Furylmethylidene Moiety: The furylmethylidene moiety can be introduced through a condensation reaction between a furyl aldehyde and a suitable ketone or ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-[(2-chlorobenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
6-[(2-chlorobenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(2-chlorobenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound is part of a broader family of benzofuran-3-one derivatives. Key structural analogues include:
*Calculated based on molecular formula.
Key Observations:
- Heteroatom Effects : Replacing the 5-methylfuran with a sulfur-containing thienyl group (BH26263, BH26266) increases molecular weight and polarizability, which could alter solubility and electronic properties .
- Functional Group Variations : The ketone-containing side chain in the compound introduces hydrogen-bonding capability absent in the target compound, possibly enhancing target affinity .
Physicochemical and Electronic Properties
- Molecular Weight : The target compound (366.79 g/mol) is lighter than thienyl-substituted analogues (382.86 g/mol) due to sulfur’s higher atomic mass .
- Polarity : The 2-chlorobenzyloxy group increases lipophilicity compared to methoxy-substituted derivatives (e.g., compound), which may influence membrane permeability .
- Stereochemistry : The (Z)-configuration at the methylidene group is conserved across analogues, suggesting its importance in maintaining planar geometry for π-π stacking or receptor binding .
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